molecular formula C9H9NOS B8581392 2-Ethyl-4-thiocyanatophenol

2-Ethyl-4-thiocyanatophenol

Cat. No.: B8581392
M. Wt: 179.24 g/mol
InChI Key: MCDKHZNVKOTCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-thiocyanatophenol is a sulfur-containing phenolic compound characterized by a phenol ring substituted with an ethyl group at the 2-position and a thiocyanate (-SCN) group at the 4-position. Its synthesis involves the reaction of 2-ethylphenol with sodium thiocyanate and bromine in methanol under controlled conditions, yielding a white solid with a 70% isolated yield after purification via column chromatography . However, detailed toxicological or pharmacological data remain unreported in the provided sources .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(3-ethyl-4-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C9H9NOS/c1-2-7-5-8(12-6-10)3-4-9(7)11/h3-5,11H,2H2,1H3

InChI Key

MCDKHZNVKOTCSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)SC#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on sulfur-containing aromatic compounds with analogous substituents or synthesis pathways. Key examples include:

Ethyl 2-Amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate

  • Structure: Combines a thiophene ring (a sulfur-containing heterocycle) with an amino group, ester group, and a methyl-substituted thiophene moiety.
  • Synthesis: Prepared via multicomponent reactions involving thiourea derivatives and alkylating agents. Commercial availability is noted (6 suppliers) .
  • Key Differences: While 2-Ethyl-4-thiocyanatophenol is a phenol derivative, this compound is a thiophene-based ester.

Thiophene Fentanyl Derivatives (e.g., Thiophene fentanyl hydrochloride)

  • Structure : Features a thiophene ring fused into a fentanyl backbone, a potent opioid agonist.
  • Toxicology: Limited toxicological data are available, but structural similarity to fentanyl suggests high biological activity .
  • Key Differences: this compound lacks the piperidine and aniline moeties critical for opioid receptor binding. The thiocyanate group may confer distinct metabolic pathways compared to thiophene-based opioids.

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Key Applications/Notes
This compound Phenol 2-Ethyl, 4-thiocyanate 70% Research chemical; unstudied toxicity
Ethyl 2-Amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate Thiophene 2-Amino, 3-ester, 4-thiophene Not reported Pharmaceutical intermediate; commercially available
Thiophene fentanyl hydrochloride Fentanyl backbone Thiophene substitution Not reported High-potency opioid analog; limited safety data

Research Findings and Limitations

Reactivity: The thiocyanate group in this compound may participate in nucleophilic substitutions or serve as a precursor for isothiocyanates, whereas thiophene derivatives often undergo electrophilic aromatic substitution .

Biological Activity: No direct studies on this compound’s biological activity are cited. In contrast, thiophene fentanyl derivatives are biologically active but pose significant safety risks .

Synthetic Utility: The high yield (70%) of this compound suggests efficient scalability, while thiophene esters are favored for drug discovery due to modular synthesis .

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